molecular formula C28H26Cl2N2O4 B13652033 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride

1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B13652033
M. Wt: 525.4 g/mol
InChI Key: QYMKIVDLCGLDOF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with ethoxycarbonyl phenyl groups attached, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.

Scientific Research Applications

1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological and chemical processes, making the compound valuable for research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride stands out due to its specific functional groups and structural configuration, which provide unique reactivity and application potential compared to similar compounds.

Properties

Molecular Formula

C28H26Cl2N2O4

Molecular Weight

525.4 g/mol

IUPAC Name

ethyl 4-[4-[1-(4-ethoxycarbonylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzoate;dichloride

InChI

InChI=1S/C28H26N2O4.2ClH/c1-3-33-27(31)23-5-9-25(10-6-23)29-17-13-21(14-18-29)22-15-19-30(20-16-22)26-11-7-24(8-12-26)28(32)34-4-2;;/h5-20H,3-4H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

QYMKIVDLCGLDOF-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C(=O)OCC.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.